molecular formula C10H16NO3+ B1265333 Ecgononium methyl ester(1+)

Ecgononium methyl ester(1+)

Cat. No. B1265333
M. Wt: 198.24 g/mol
InChI Key: WXEMSGQRTGSYOG-LKEWCRSYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ecgononium methyl ester(1+) is an organic cation that is the conjugate acid of ecgonone methyl ester arising from protonation of the tertiary amino group;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an ecgonone methyl ester.

Scientific Research Applications

  • Metabolite Analysis in Cocaine Use : Ecgonine methyl ester is a major urinary metabolite of cocaine. Its detection is crucial in identifying cocaine use, as it is a prominent metabolite following intranasal application and intravenous injection of cocaine (Ambre et al., 1982). Another study confirms its significant presence in the urine after cocaine administration, noting that it accounts for a substantial part of the previously unidentified urinary metabolic products of cocaine (Ambre et al., 1984).

  • Analytical Methodologies : Research has been conducted on the development of sensitive methods for analyzing ecgonine methyl ester, such as gas chromatography/chemical ionization mass spectrometry (GC/CIMS) for its detection in human hair (Harkey et al., 1991). Additionally, a study on the vapor pressure of ecgonidine methyl ester, a related compound, indicates its potential in the detection of concealed cocaine through vapor sniffing (Neudorfl et al., 1997).

  • Stability Studies : The long-term stability of ecgonine methyl ester in urine has been evaluated, providing insight into the preservation of this metabolite for analytical purposes (Vasiliades, 1993).

  • Metabolism Studies : Research includes studies on the metabolism of cocaine, identifying ecgonine methyl ester as a major metabolite and exploring its formation through enzymatic processes (Matsubara et al., 1984).

  • Chromatography and Mass Spectrometry : The influence of chromatography eluents and additives on the ion responses of ecgonine methyl ester using electrospray ionization has been studied, which is vital for improving detection techniques (Jeanville et al., 2003).

  • Environmental Biodegradation : Investigations into the biotransformation and sorption of cocaine and its metabolites, including ecgonine methyl ester, in the environment have implications for environmental monitoring and drug abuse estimation through wastewater analysis (Plósz et al., 2013).

properties

Product Name

Ecgononium methyl ester(1+)

Molecular Formula

C10H16NO3+

Molecular Weight

198.24 g/mol

IUPAC Name

methyl (1R,2R,5S)-8-methyl-3-oxo-8-azoniabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/p+1/t6-,7+,9+/m0/s1

InChI Key

WXEMSGQRTGSYOG-LKEWCRSYSA-O

Isomeric SMILES

C[NH+]1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC

Canonical SMILES

C[NH+]1C2CCC1C(C(=O)C2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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